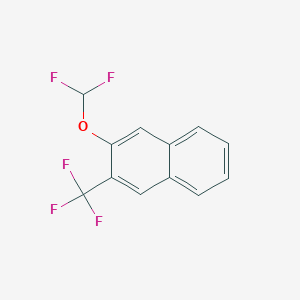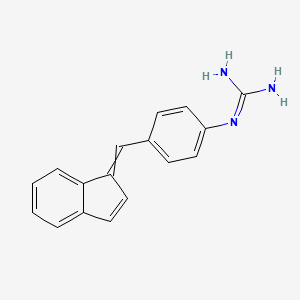
1-(4-((1H-Inden-1-ylidene)methyl)phenyl)guanidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-((1H-Inden-1-ylidene)methyl)phenyl)guanidine is a complex organic compound that features an indene moiety linked to a phenylguanidine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-((1H-Inden-1-ylidene)methyl)phenyl)guanidine typically involves the condensation of 1H-indene-1-carbaldehyde with 4-aminobenzylguanidine under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and a suitable solvent like ethanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-((1H-Inden-1-ylidene)methyl)phenyl)guanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a metal catalyst such as palladium (Pd) to yield reduced derivatives.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring, where substituents like halogens or nitro groups can be introduced using appropriate reagents.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: H2 gas with Pd/C catalyst.
Substitution: Halogenation using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Reduced derivatives with hydrogenated double bonds.
Substitution: Halogenated or nitro-substituted derivatives.
Applications De Recherche Scientifique
1-(4-((1H-Inden-1-ylidene)methyl)phenyl)guanidine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a ligand in receptor binding studies and enzyme inhibition assays.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of 1-(4-((1H-Inden-1-ylidene)methyl)phenyl)guanidine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For instance, it may inhibit certain enzymes by forming a stable complex, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets depend on the specific application and biological context.
Comparaison Avec Des Composés Similaires
- 1-(4-((1H-Inden-1-ylidene)methyl)phenyl)amine
- 1-(4-((1H-Inden-1-ylidene)methyl)phenyl)urea
- 1-(4-((1H-Inden-1-ylidene)methyl)phenyl)thiourea
Uniqueness: 1-(4-((1H-Inden-1-ylidene)methyl)phenyl)guanidine stands out due to its guanidine group, which imparts unique chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit enhanced binding affinity to certain receptors or enzymes, making it a valuable tool in biochemical research and drug development.
Propriétés
Formule moléculaire |
C17H15N3 |
|---|---|
Poids moléculaire |
261.32 g/mol |
Nom IUPAC |
2-[4-(inden-1-ylidenemethyl)phenyl]guanidine |
InChI |
InChI=1S/C17H15N3/c18-17(19)20-15-9-5-12(6-10-15)11-14-8-7-13-3-1-2-4-16(13)14/h1-11H,(H4,18,19,20) |
Clé InChI |
BOGIJBDMOQJRFY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC2=CC3=CC=C(C=C3)N=C(N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 4,6-dichloropyrazolo[1,5-A]pyridine-3-carboxylate](/img/structure/B15065406.png)

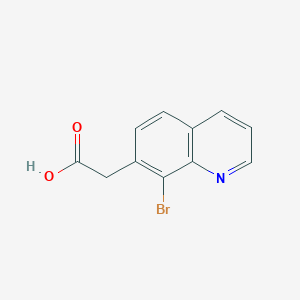


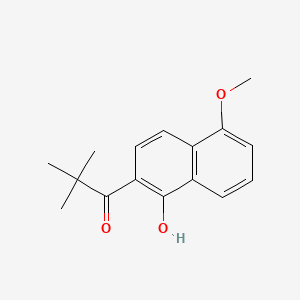


![5-Chloro-1-(2-fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B15065451.png)
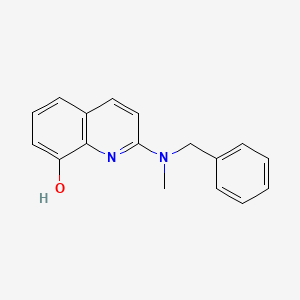

![2-Phenylimidazo[2,1-b]quinazolin-5(1H)-one](/img/structure/B15065466.png)

